molecular formula C20H15F6N3O3 B11494865 N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4-dimethoxybenzamide

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4-dimethoxybenzamide

Cat. No.: B11494865
M. Wt: 459.3 g/mol
InChI Key: RTYDXJORMHNTKP-UHFFFAOYSA-N
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Description

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4-dimethoxybenzamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with trifluoromethyl groups, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4-dimethoxybenzamide typically involves multiple stepsThe final step involves coupling the pyrazole derivative with 3,4-dimethoxybenzamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain proteins or enzymes, modulating their activity. This compound may also influence various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-3-fluoro-4-pyridinecarboxamide
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of dimethoxybenzamide.

Properties

Molecular Formula

C20H15F6N3O3

Molecular Weight

459.3 g/mol

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H15F6N3O3/c1-31-14-8-3-11(9-15(14)32-2)18(30)27-12-4-6-13(7-5-12)29-17(20(24,25)26)10-16(28-29)19(21,22)23/h3-10H,1-2H3,(H,27,30)

InChI Key

RTYDXJORMHNTKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F)OC

Origin of Product

United States

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